molecular formula C8H12O4 B109264 Terpenylic acid CAS No. 116-51-8

Terpenylic acid

Cat. No. B109264
CAS RN: 116-51-8
M. Wt: 172.18 g/mol
InChI Key: NQWMPKJASNNZMJ-UHFFFAOYSA-N
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Description

Terpenylic acid, also known as (2,2-Dimethyl-5-oxotetrahydro-3-furanyl)acetic acid, is a chemical compound with the molecular formula C8H12O4 . It has an average mass of 172.178 Da and a monoisotopic mass of 172.073563 Da .


Synthesis Analysis

Terpenylic acid can be synthesized from α-terpineol, terebic acid, or terpin hydrate . In one study, cyclopentenyl carbinols were oxidatively cleaved and cyclized into a class of terpenylic acid analogues in the presence of oxone and sodium periodate .


Molecular Structure Analysis

The molecular structure of Terpenylic acid consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

Terpenylic acid is known to be a secondary organic aerosol (SOA) of monoterpene α-pinene with dimer forming properties in atmospheric chemistry .


Physical And Chemical Properties Analysis

Terpenylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 362.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 66.9±6.0 kJ/mol and a flash point of 150.9±13.9 °C . The solubility in water was determined with the dynamic method and the experimental results were correlated using three different mathematical models: Wilson, NRTL, and UNIQUAC equations .

Scientific Research Applications

1. Role in Atmospheric Chemistry

Terpenylic acid, originating from the oxidation of alpha-pinene, plays a crucial role in atmospheric chemistry. It contributes to new particle formation and growth above forests, acting as a secondary organic aerosol (SOA) product with unique dimer-forming properties. This includes its transformation into 2-hydroxyterpenylic acid and diaterpenylic acid acetate, both of which have significant implications for environmental science and atmospheric processes (Claeys et al., 2009).

2. Presence in Cyanobacteria

Research has revealed the presence of terpenoids, including terpenylic acid, in cyanobacteria. This discovery challenges the traditional view that terpenoids are exclusive to plants and fungi. The identification of terpenylic acid in diverse cyanobacterial genera across different environments has implications for its role in cellular processes and the broader ecological impact of these microorganisms (Costa et al., 2016).

3. Anti-Cancer Properties

Terpenylic acid, as part of the terpenoid family, shows potential in cancer therapy. Some terpenoids demonstrate immunomodulatory and anti-tumor activities, inducing apoptosis in cancer cells and inhibiting metastasis and tumor-induced angiogenesis. The relevance of terpenylic acid in this context lies in the broader investigation of terpenoids' roles in modern anticancer therapies (Kuttan et al., 2011).

4. Renewable Nano-sized Entities

Terpenylic acid, along with other terpenoids, has gained attention for its potential in sustainable applications. Studies show that triterpenoids, including terpenylic acid derivatives, can form renewable nano-entities with various applications in medicine, drug delivery, and green technologies. This highlights the versatility of terpenylic acid in various scientific and industrial fields (Bag & Majumdar, 2017).

5. Applications in Plant Biochemistry

In the context of plant biochemistry, terpenylic acid is part of the vast class of terpenoids that serve defensive roles and have industrial applications as flavors and fragrances. Understanding the biosynthesis and regulation of terpenoids like terpenylic acid in plants has implications for agricultural science and the development of plant-based products (Singh & Sharma, 2014).

6. Autophagy Induction in Cancer Cells

Terpenoids, including terpenylic acid, have been studied for their role in inducing autophagy in cancer cells. This process involves complex signaling pathways and can be either protective or destructive in tumor cells. Understanding terpenylic acid's role in this phenomenon could lead to novel cancer therapies (El-Baba et al., 2021).

7. Purification Techniques

Studies on the purification of terpenyl amine, which may involve terpenylic acid derivatives, have implications for industrial processes. Research on reactive extraction and complexation reactions of terpenylic acid derivatives contributes to the understanding of separation and purification techniques in chemical engineering (Schulz et al., 2016).

properties

IUPAC Name

2-(2,2-dimethyl-5-oxooxolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2)5(3-6(9)10)4-7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWMPKJASNNZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)O1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871354
Record name 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid
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Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terpenylic acid

CAS RN

26754-48-3, 116-51-8
Record name Terpenylic acid
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Record name Terpenylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpenylic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026754483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2,2-dimethyl-5-oxo-3-furylacetic acid
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Record name TERPENYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
430
Citations
M Claeys, Y Iinuma, R Szmigielski… - … science & technology, 2009 - ACS Publications
… Interestingly, terpenylic acid was reported in the early German chemical literature as an … favorable for terpenylic acid. Hence, it is strongly suggested that terpenylic acid and related …
Number of citations: 169 pubs.acs.org
F Yasmeen, R Vermeylen, R Szmigielski… - Atmospheric …, 2010 - acp.copernicus.org
… terpenylic acid is an isobaric isomer of cis-norpinic acid. For comparison reasons (see next section), (–)ESI-MS data for terpenylic acid … It is likely that in previous work terpenylic acid has …
Number of citations: 145 acp.copernicus.org
K Sato, T Jia, K Tanabe, Y Morino, Y Kajii… - Atmospheric …, 2016 - Elsevier
… terpenylic acid were abundant products in both β- and α-pinene ozonolysis SOA particles. Terpenylic acid … Similar C 9 H 14 O 5 compounds and terpenylic acid were also detected in …
Number of citations: 33 www.sciencedirect.com
PDQ Dao, JH Park, HJ Lim, CS Cho - Chemical Papers, 2022 - Springer
… It is reported that β-isopropylglutaric acid is oxidatively cyclized to terpenylic acid in the presence of chromic acid (Scheme 1, route a) (Lawrence 1899). Takeda et al. reported that …
Number of citations: 1 link.springer.com
K Sato, T Jia, K Tanabe, Y Morino, Y Kajii… - Atmospheric …, 2015 - cyberleninka.org
… The formation mechanism for terpenylic acid suggested in this study will also explain the formation of terpenylic acid from the ozonolysis of a- and b-pinene. The formation mechanisms …
Number of citations: 1 cyberleninka.org
JW DePalma, AJ Horan, WA Hall IV… - Physical Chemistry …, 2013 - pubs.rsc.org
… terpenylic acid and/or cis-pinic acid and a covalently-bound peroxyhemiacetal. Under atmospherically relevant conditions, only terpenylic acid … -covalent dimers of terpenylic acid and/or …
Number of citations: 49 pubs.rsc.org
K Kristensen, M Glasius - Atmospheric Environment, 2011 - Elsevier
… including pinic acid, pinonic and terpenylic acid along with organosulfates and nitrooxy … −3 , terpenylic acid: 0.8 ng m −3 and 3-methyl-1,2,3-butanetricarboxylic acid: 3.0 ng m −3 . …
Number of citations: 140 www.sciencedirect.com
WT Lawrence - Journal of the Chemical Society, Transactions, 1899 - pubs.rsc.org
… terebic acid remaining as a crystalline powder on the surface of the plate and the terpenylic acid being completely absorbed. The terpenylic acid was recovered with practically no loss …
Number of citations: 4 pubs.rsc.org
O Böge, A Mutzel, Y Iinuma, P Yli-Pirilä, A Kahnt… - Atmospheric …, 2013 - Elsevier
… Terpenylic acid was found in the SOA … terpenylic acid formation involves the reaction of myrcene with an OH radical. A reaction mechanism describing the formation of terpenylic acid is …
Number of citations: 33 www.sciencedirect.com
A Kahnt, Y Iinuma, A Mutzel, O Böge… - Atmospheric …, 2014 - acp.copernicus.org
… In the present study, a precursor of terpenylic acid could be characterised on the basis of mass spectrometric data, which previously had only been proposed in the literature (Claeys et …
Number of citations: 35 acp.copernicus.org

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